molecular formula C15H21N3O3S B11657302 2-(3-Nitro-4-pentyloxy-benzylsulfanyl)-4,5-dihydro-1H-imidazole

2-(3-Nitro-4-pentyloxy-benzylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B11657302
M. Wt: 323.4 g/mol
InChI Key: IBZDVSPZSFPNTR-UHFFFAOYSA-N
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Description

2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pentoxy group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE typically involves multiple steps, starting with the preparation of the nitro-substituted phenyl derivativeThe final step involves the formation of the imidazole ring, which can be achieved through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the imidazole ring can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-NITRO-4-(PENTYLOXY)PHENYL]METHYL}SULFANYL)-4,5-DIHYDRO-1H-IMIDAZOLE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

2-[(3-nitro-4-pentoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C15H21N3O3S/c1-2-3-4-9-21-14-6-5-12(10-13(14)18(19)20)11-22-15-16-7-8-17-15/h5-6,10H,2-4,7-9,11H2,1H3,(H,16,17)

InChI Key

IBZDVSPZSFPNTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CSC2=NCCN2)[N+](=O)[O-]

Origin of Product

United States

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